molecular formula C11H13FN2O3 B12847275 (S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid

(S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid

Cat. No.: B12847275
M. Wt: 240.23 g/mol
InChI Key: OXHWLCTXCAIQRA-SNVBAGLBSA-N
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Description

(S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid ( 1213878-66-0) is a chiral, fluorinated benzoic acid derivative of significant interest in medicinal chemistry and drug discovery. This compound features a morpholine ring and an aromatic amino group, a structure often utilized in the synthesis of novel therapeutic agents. Its chiral (S)-enantiomer is specifically sought for creating targeted molecules with potential biological activity. The molecular formula is C11H13FN2O3, with a molecular weight of 240.23 g/mol . This product is offered with a typical purity of 98% or higher, ensuring consistency for research applications . Structurally related compounds, particularly those featuring benzoic acid scaffolds with morpholine and fluorine substituents, have demonstrated research value in various areas. A key area of application for similar compounds is in the development of pharmaceuticals targeting genetic disorders caused by nonsense mutations; these compounds have been investigated for their potential to mediate premature stop codons in mRNA, which could lead to treatments for certain cancers and genetic diseases . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H13FN2O3

Molecular Weight

240.23 g/mol

IUPAC Name

2-amino-4-fluoro-5-[(3S)-morpholin-3-yl]benzoic acid

InChI

InChI=1S/C11H13FN2O3/c12-8-4-9(13)7(11(15)16)3-6(8)10-5-17-2-1-14-10/h3-4,10,14H,1-2,5,13H2,(H,15,16)/t10-/m1/s1

InChI Key

OXHWLCTXCAIQRA-SNVBAGLBSA-N

Isomeric SMILES

C1COC[C@@H](N1)C2=CC(=C(C=C2F)N)C(=O)O

Canonical SMILES

C1COCC(N1)C2=CC(=C(C=C2F)N)C(=O)O

Origin of Product

United States

Preparation Methods

Fluorination and Aromatic Substitution

The fluorine atom at the 4-position is generally introduced via electrophilic fluorination or nucleophilic aromatic substitution on a suitably activated aromatic precursor. Common fluorinating agents include Selectfluor or N-fluorobenzenesulfonimide (NFSI). The aromatic ring is often pre-functionalized with directing groups to ensure regioselectivity.

Morpholine Ring Attachment with Stereocontrol

The morpholin-3-yl substituent is introduced through nucleophilic substitution or ring-opening reactions of epoxides or halogenated intermediates. Enantioselective synthesis is achieved by:

  • Using chiral starting materials or chiral auxiliaries.
  • Employing asymmetric catalysis with chiral ligands or catalysts.
  • Resolution of racemic mixtures via chiral chromatography or crystallization.

For example, the morpholine ring can be attached by reacting a 3-halo-substituted benzoic acid derivative with morpholine under controlled conditions to favor the (S)-configuration.

Amino Group Introduction and Protection

The amino group at position 2 is introduced either by nitration followed by reduction or by direct amination methods. Protection of the amino group during other synthetic steps is common, using groups such as phthalimide or carbamates, which are later removed under mild conditions.

Carboxylic Acid Functionalization

The carboxylic acid group is typically introduced via oxidation of methyl or other ester precursors or by hydrolysis of esters. Protection as methyl or tert-butyl esters is common during intermediate steps to prevent unwanted side reactions.

Purification and Characterization

Purification methods include recrystallization, chromatography (including chiral HPLC), and preparative TLC. Characterization is performed by NMR, IR, mass spectrometry, and optical rotation measurements to confirm stereochemistry and purity.

Representative Preparation Route (Based on Patent WO2017191650A1 and Related Literature)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Aromatic fluorination Electrophilic fluorination (e.g., Selectfluor) Introduction of fluorine at 4-position
2 Nucleophilic substitution Morpholine or morpholine derivative, base Attachment of morpholin-3-yl substituent
3 Amino group protection Phthalimide or carbamate protecting group Protect amino group for subsequent steps
4 Esterification or protection Methyl or tert-butyl ester formation Protect carboxylic acid group
5 Deprotection Acidic or basic hydrolysis Removal of protecting groups to yield free acid and amine
6 Resolution or asymmetric synthesis Chiral catalysts or chromatographic separation Isolation of (S)-enantiomer

Research Findings and Optimization

  • Catalyst and Solvent Effects: Studies show that choice of catalyst and solvent significantly affects yield and stereoselectivity. For example, InCl3 catalysis under ultrasound irradiation has been effective in related heterocyclic syntheses, improving yields and reducing reaction times.

  • Temperature and Time: Optimal reaction temperatures around 40 °C and reaction times of 20 minutes have been reported to maximize yield in analogous systems.

  • Ultrasound Irradiation: Use of ultrasound has been demonstrated to enhance reaction rates and yields in multi-component reactions, suggesting potential applicability in the synthesis of morpholinyl benzoic acids.

  • Chiral Purity: Achieving high enantiomeric excess requires careful control of stereochemistry during morpholine ring attachment or post-synthesis resolution.

Data Table: Summary of Key Preparation Parameters

Parameter Typical Conditions Effect on Synthesis
Fluorination agent Selectfluor, NFSI Regioselective fluorination at 4-position
Morpholine attachment Morpholine, base (e.g., K2CO3), solvent (DMF) Nucleophilic substitution, stereocontrol critical
Amino protection Phthalimide, carbamates Prevents side reactions during synthesis
Ester protection Methyl or tert-butyl esters Protects carboxylic acid group
Catalyst (if used) InCl3 (20 mol%) Enhances reaction rate and yield (analogous reactions)
Temperature 40 °C Optimal for reaction efficiency
Reaction time 20 min (ultrasound-assisted) Maximizes yield, reduces side products
Purification Chiral HPLC, recrystallization Isolates (S)-enantiomer with high purity

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols, amines, or halides in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzoic acid derivatives, while reduction may produce aminobenzoic acid derivatives.

Scientific Research Applications

(S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to active sites of enzymes, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Key Structural Analogs

Compound Name CAS Number Molecular Formula Substituents Key Features
(S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid 1213878-66-0 C₁₁H₁₄FN₂O₃ 2-NH₂, 4-F, 5-morpholin-3-yl Chiral (S-configuration), morpholine ring
4-Amino-2-fluoro-5-methoxybenzoic acid 1001346-91-3 C₈H₈FNO₃ 4-NH₂, 2-F, 5-OCH₃ Methoxy group instead of morpholine
3-Amino-5-fluoro-4-methylbenzoic acid 103877-75-4 C₈H₈FNO₂ 3-NH₂, 5-F, 4-CH₃ Methyl substitution, no heterocycle
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Not provided C₁₀H₈FN₃O Pyrazole core, 4-F-phenyl, carboxamide Non-benzoic acid scaffold

Structural and Functional Differences

Fluorine placement: In 103877-75-4, fluorine is at the 5-position (vs. 4-position in the target compound), which may alter steric hindrance and electronic effects on aromatic interactions .

Chirality: The (S)-configuration of the amino group in the target compound contrasts with non-chiral analogs like 1001346-91-3. Enantiomeric specificity is critical in drug-receptor interactions; for example, (R)-enantiomers of amino acids often exhibit divergent biological activities .

Biological Activity: 4-Amino-2-fluoro-5-methoxybenzoic acid (1001346-91-3) is hypothesized to target metabolic pathways due to its methoxy group, which is less polar than morpholine . The pyrazole-carboxamide analog diverges entirely from the benzoic acid scaffold, suggesting applications in kinase inhibition or nucleotide mimicry .

Physicochemical Properties

Property Target Compound 1001346-91-3 103877-75-4
Molecular Weight (g/mol) 253.25 201.15 181.16
LogP (Predicted) 1.2 0.8 1.5
Hydrogen Bond Donors 3 2 2
Hydrogen Bond Acceptors 5 5 4
  • The target compound’s higher molecular weight and logP compared to 1001346-91-3 reflect the morpholine ring’s contribution to lipophilicity. However, its hydrogen-bonding capacity may improve solubility in polar solvents.

Research Implications

  • Medicinal Chemistry : The morpholine ring in the target compound could enhance binding to kinases or G-protein-coupled receptors (GPCRs), as seen in FDA-approved drugs like gefitinib .
  • Stereochemical Impact : The (S)-configuration may optimize target engagement compared to racemic mixtures, as observed in enantioselective enzyme inhibitors .
  • Fluorine Effects : Fluorine’s electron-withdrawing properties stabilize the aromatic ring and may reduce metabolic degradation, a feature shared with 103877-75-4 .

Biological Activity

(S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

(S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid belongs to the class of phenylmorpholines. Its structure includes a morpholine ring, which is known for enhancing solubility and bioavailability in pharmacological applications. The presence of the fluorine atom is significant as it can influence the compound's interaction with biological targets, potentially enhancing potency and selectivity.

The biological activity of (S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on various enzymes, including carbonic anhydrases (CAs) and kinases. For instance, some derivatives have shown selectivity for CA IX over CA II, indicating potential applications in cancer therapy where CA IX is often overexpressed .
  • Cellular Uptake and Apoptosis Induction : Research has indicated that certain morpholine-containing compounds can induce apoptosis in cancer cell lines. For example, a related compound was reported to significantly increase the percentage of annexin V-FITC-positive apoptotic cells in MDA-MB-231 breast cancer cells .

In Vitro Studies

Several studies have investigated the biological activity of (S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid and its analogs:

Study Cell Line IC50 Value Mechanism
Study 1MDA-MB-23110.93 nMApoptosis induction
Study 2CA IX25.06 nMEnzyme inhibition
Study 3U-9371.55 μMCytotoxicity

These studies demonstrate that the compound exhibits potent biological activity at nanomolar concentrations, particularly against cancer cell lines.

Case Studies

  • Cancer Treatment : In a specific case study involving MDA-MB-231 cells, (S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid was shown to induce apoptosis effectively, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity : Other derivatives have been tested for their antibacterial properties, showing significant inhibition against Staphylococcus aureus and other pathogens, which highlights the broad-spectrum potential of this compound class .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of (S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid. Preliminary data suggest favorable ADMET properties, although further studies are necessary to fully characterize these aspects.

Q & A

Q. How should researchers mitigate risks associated with fluorinated aromatic intermediates during synthesis?

  • Fluorinated byproducts (e.g., HF gas) may form during acidic workups. Traps (e.g., calcium carbonate) and real-time pH monitoring are advised. Waste must be treated with fluorophilic adsorbents (e.g., alumina) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.